molecular formula C7H10N2O2S B1363538 4,6-Dimethoxy-2-methylthiopyrimidine CAS No. 90905-46-7

4,6-Dimethoxy-2-methylthiopyrimidine

Cat. No. B1363538
CAS RN: 90905-46-7
M. Wt: 186.23 g/mol
InChI Key: URSYQIBBJXLQBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Dimethoxy-2-methylthiopyrimidine is a chemical compound with the molecular formula C7H10N2O2S . It is a key intermediate in the synthesis of certain plant growth regulators, pesticides, and fungicides .


Synthesis Analysis

The synthesis of 4,6-Dimethoxy-2-methylthiopyrimidine can be achieved by nucleophilic substitution of 2-chloro-4,6-dimethoxypyrimidine with sodium methyl mercaptide for a 95.6% yield . Another method involves synthesizing it from 2-thiobarbituric acid in the presence of potassium carbonate and chloromethane through a one-step procedure .


Molecular Structure Analysis

The molecular weight of 4,6-Dimethoxy-2-methylthiopyrimidine is 186.23 g/mol . The IUPAC name for this compound is 4,6-dimethoxy-2-methylsulfanylpyrimidine . The InChI and SMILES strings provide more detailed structural information .


Chemical Reactions Analysis

The chemical reactions involving 4,6-Dimethoxy-2-methylthiopyrimidine are primarily related to its synthesis. As mentioned earlier, it can be synthesized from 2-chloro-4,6-dimethoxypyrimidine or 2-thiobarbituric acid .


Physical And Chemical Properties Analysis

4,6-Dimethoxy-2-methylthiopyrimidine is a white or light yellow powder . It has a melting point of 56-60°C . The compound has a topological polar surface area of 69.5 Ų and a XLogP3-AA value of 1.7 .

Scientific Research Applications

  • Xu, D., Zhu, Z., Xu, H., & Wang, Z. (2014). A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. Asian Journal of Chemistry, 26(1), 73–74
  • SpectraBase. Compound with spectra: 2 FTIR
  • Sigma-Aldrich. 4,6-Dimethoxy-2-methylthiopyrimidine
  • Santa Cruz Biotechnology. 4,6-Dimethoxy-2-methylthiopyrimidine (CAS 90905-46-7)

Safety And Hazards

When handling 4,6-Dimethoxy-2-methylthiopyrimidine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

The future directions for 4,6-Dimethoxy-2-methylthiopyrimidine are likely to involve further exploration of its synthesis methods and potential applications, particularly in the field of agrochemicals .

properties

IUPAC Name

4,6-dimethoxy-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-10-5-4-6(11-2)9-7(8-5)12-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URSYQIBBJXLQBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372619
Record name 4,6-Dimethoxy-2-methylthiopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dimethoxy-2-methylthiopyrimidine

CAS RN

90905-46-7
Record name 4,6-Dimethoxy-2-methylthiopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 162.8 grams (0.832 mole) of 4,6-dichloro-2-methylthiopyrimidine in 325 mL of methanol was cooled to 15° C., and 419 mL (1.83 mole) of sodium methoxide (25% in methanol) was added dropwise at a rate to maintain the reaction mixture temperature below 20° C. Upon completion of the addition, which required 45 minutes, the reaction mixture was allowed to warm to ambient temperature where it was stirred for 18 hours. After this time the reaction mixture was concentrated under reduced pressure to a residual solid. The solid was dissolved in 850 mL of ethyl acetate. The solution was washed with one 500 mL portion and two 200 mL portions of water, and then with one 200 mL portion of an aqueous solution saturated with sodium chloride. The aqueous washes were combined and extracted with one 350 mL portion of ethyl acetate. The ethyl acetate extract was then washed with one 150 mL portion of an aqueous solution saturated with sodium chloride. The ethyl acetate layers and extracts were combined and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure to yield 155.0 grams of 4,6-dimethoxy-2-methylthiopyrimidine, which solidified upon standing; m.p. 50°-52° C. The reaction was repeated several times.
Quantity
162.8 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step One
Quantity
419 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,6-Dimethoxy-2-methylthiopyrimidine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4,6-Dimethoxy-2-methylthiopyrimidine
Reactant of Route 3
Reactant of Route 3
4,6-Dimethoxy-2-methylthiopyrimidine
Reactant of Route 4
Reactant of Route 4
4,6-Dimethoxy-2-methylthiopyrimidine
Reactant of Route 5
Reactant of Route 5
4,6-Dimethoxy-2-methylthiopyrimidine
Reactant of Route 6
4,6-Dimethoxy-2-methylthiopyrimidine

Citations

For This Compound
7
Citations
J Guan, H Hu, B Wang, X Xu, L Zhang… - Journal of the Chinese …, 2021 - Taylor & Francis
4,6-dimethoxy-2-methylsulfonylpyrimidine (DMSP) is an important chemical intermediate which has been widely used in the synthesis of plant growth regulators, pesticides, and …
Number of citations: 0 www.tandfonline.com
K Thanigaimani, A Farhadikoutenaei… - … Section E: Structure …, 2012 - scripts.iucr.org
The base molecule of the title co-crystal, C7H10N2O2S·C7H6O3, is essentially planar, with a maximum deviation of 0.0806 (14) Å for all non-H atoms. The acid molecule is also nearly …
Number of citations: 1 scripts.iucr.org
K Balasubramani, HK Fun - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
The title compound, C7H10N2O2S, is essentially planar [maximum deviation 0.018 (4) Å]. In the crystal, molecules are linked into chains by C—H⋯N hydrogen bonds and the chains …
Number of citations: 2 scripts.iucr.org
C Lüthy, H Zondler, T Rapold, G Seifert… - Pest Management …, 2001 - Wiley Online Library
A series of novel types of 7‐(4,6‐dimethoxypyrimidin‐2‐yl)oxy ‐ and ‐thio‐3‐methyl‐1 (3H)‐isobenzofuranones were discovered at Dr R Maag AG. From the thio‐isobenzofuranyl series…
Number of citations: 38 onlinelibrary.wiley.com
BE Landberg - 1970 - ir.library.oregonstate.edu
LIST OF FIGURES Figure Page 1. Hydrazinolysis of 5-nitropyrimidines as reported by Krackov. 3 2. Reaction mechanism elucidated by Lehmkuhl. 7 3. Reaction scheme of 2-…
Number of citations: 0 ir.library.oregonstate.edu
D Xu, Z Zhu, H Xu, Z Wang - Asian Journal of Chemistry, 2014 - Asian Journal of Chemistry
Number of citations: 1
J Sūdžius - 2011
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.